molecular formula C20H38O6 B3056521 Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester CAS No. 72063-60-6

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester

Cat. No.: B3056521
CAS No.: 72063-60-6
M. Wt: 374.5
InChI Key: YUQGCGMSKJTKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: is an organic compound with the molecular formula C18H34O6. It is an ester derivative of octanoic acid, also known as caprylic acid, which is a medium-chain fatty acid. This compound is characterized by its long, branched structure, which includes multiple ethoxy groups and a hexyl group attached to the ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with a suitable alcohol. One common method is the reaction of octanoic acid with 2-[2-[2-(hydroxyethoxy)ethoxy]ethanol] in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and ethoxy groups, leading to the formation of carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester functionality to alcohols, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Primary and secondary alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient and moisturizing properties.

Mechanism of Action

The mechanism of action of octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also inhibit the activity of certain enzymes involved in lipid metabolism, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid, ethyl ester:

    Octanoic acid, 2-methoxy-, methyl ester: A methyl ester derivative with a methoxy group, differing in its shorter and less branched structure.

Uniqueness

    Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester: stands out due to its longer and more complex structure, which imparts unique physicochemical properties such as higher solubility in organic solvents and enhanced interaction with lipid membranes.

Properties

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O6/c1-3-5-7-8-10-12-20(22)26-18-16-24-14-13-23-15-17-25-19(21)11-9-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGCGMSKJTKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60823217
Record name 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-60-6
Record name 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Reactant of Route 2
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Reactant of Route 4
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Reactant of Route 5
Reactant of Route 5
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester
Reactant of Route 6
Reactant of Route 6
Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.